

# Physical and chemical characteristics of 2-chloro-1,3-benzenediol

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## Compound of Interest

Compound Name: **2-Chlororesorcinol**

Cat. No.: **B1584398**

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## Introduction

2-Chloro-1,3-benzenediol, also known as **2-chlororesorcinol**, is a chlorinated derivative of resorcinol. It serves as a significant intermediate in the synthesis of a variety of compounds within the pharmaceutical, dye, and fine chemical industries.<sup>[1]</sup> The introduction of a chlorine atom onto the resorcinol backbone modifies its electronic properties and reactivity, making it a versatile building block for more complex molecules. This guide provides a comprehensive overview of its physical and chemical characteristics, synthesis, handling, and applications, tailored for researchers and professionals in drug development and chemical sciences.

## Chemical Identity and Structure

Correctly identifying a chemical compound is the foundation of all scientific work. This section details the fundamental identifiers for 2-chloro-1,3-benzenediol.

- IUPAC Name: 2-chlorobenzene-1,3-diol<sup>[2]</sup>
- Synonyms: **2-Chlororesorcinol**, 2-Chloro-1,3-dihydroxybenzene, Chlororesorcinol<sup>[2][3][4]</sup>
- CAS Number: 6201-65-6<sup>[2][3][4]</sup>
- Molecular Formula: C<sub>6</sub>H<sub>5</sub>ClO<sub>2</sub><sup>[2][3][5]</sup>
- Molecular Weight: 144.56 g/mol <sup>[3]</sup>

The structure consists of a benzene ring substituted with two hydroxyl (-OH) groups at positions 1 and 3, and a chlorine (-Cl) atom at position 2.

Caption: Chemical structure of 2-chloro-1,3-benzenediol.

## Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and its suitability for various applications.

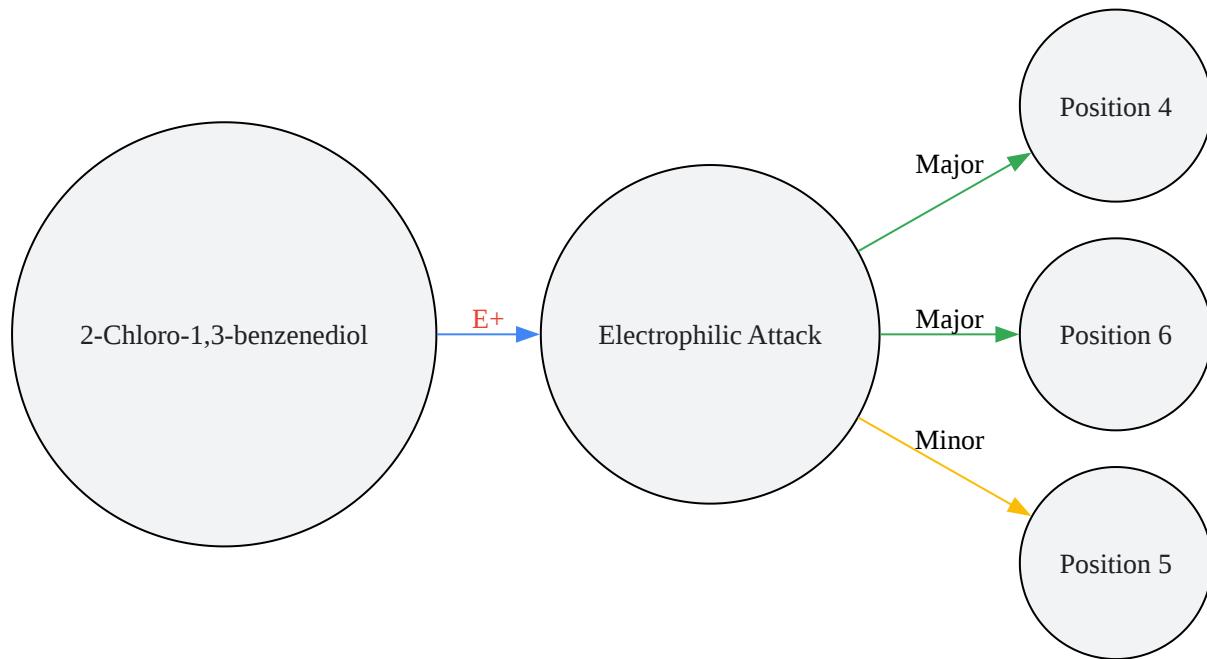
Property	Value	Source(s)
Appearance	White solid	<a href="#">[1]</a> <a href="#">[6]</a>
Melting Point	94-99 °C	<a href="#">[1]</a> <a href="#">[6]</a>
Boiling Point	244.1 °C at 760 mmHg	<a href="#">[1]</a> <a href="#">[6]</a>
Density	1.471 g/cm <sup>3</sup>	<a href="#">[1]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>6</sub> H <sub>5</sub> ClO <sub>2</sub>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Molecular Weight	144.56 g/mol	<a href="#">[3]</a>
XLogP3	1.9	<a href="#">[2]</a>
Hydrogen Bond Donor Count	2	<a href="#">[2]</a>
Hydrogen Bond Acceptor Count	2	<a href="#">[2]</a>

## Chemical Reactivity and Characteristics

The reactivity of 2-chloro-1,3-benzenediol is governed by the interplay of its three substituents on the aromatic ring.

- **Acidity:** The two phenolic hydroxyl groups are weakly acidic and can be deprotonated by a suitable base. This allows for reactions such as ether and ester formation at these positions.
- **Electrophilic Aromatic Substitution:** The hydroxyl groups are strongly activating and ortho-, para-directing. The chlorine atom is deactivating but also ortho-, para-directing. The

combined effect makes the ring highly activated towards electrophilic substitution, with the primary positions for substitution being C4 and C6.



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Caption: Directing effects in electrophilic substitution.

- Oxidation: Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored byproducts. Reactions should be carried out under an inert atmosphere if oxidation is a concern.

## Synthesis and Purification Protocols

2-Chloro-1,3-benzenediol is typically synthesized by the direct chlorination of resorcinol. The choice of chlorinating agent and reaction conditions is crucial to control selectivity and minimize the formation of polychlorinated byproducts.

# Experimental Protocol: Synthesis via Chlorination of Resorcinol

This protocol is based on a general method for the chlorination of activated aromatic rings.[\[1\]](#)

## Materials:

- Resorcinol (1.0 eq)
- Anhydrous Aluminum Chloride (2.0 eq)
- Phosphorus Oxychloride (1.0 eq)
- Dichloromethane (DCM)
- 2N Hydrochloric Acid
- Ethyl Acetate
- Anhydrous Magnesium Sulfate

## Procedure:

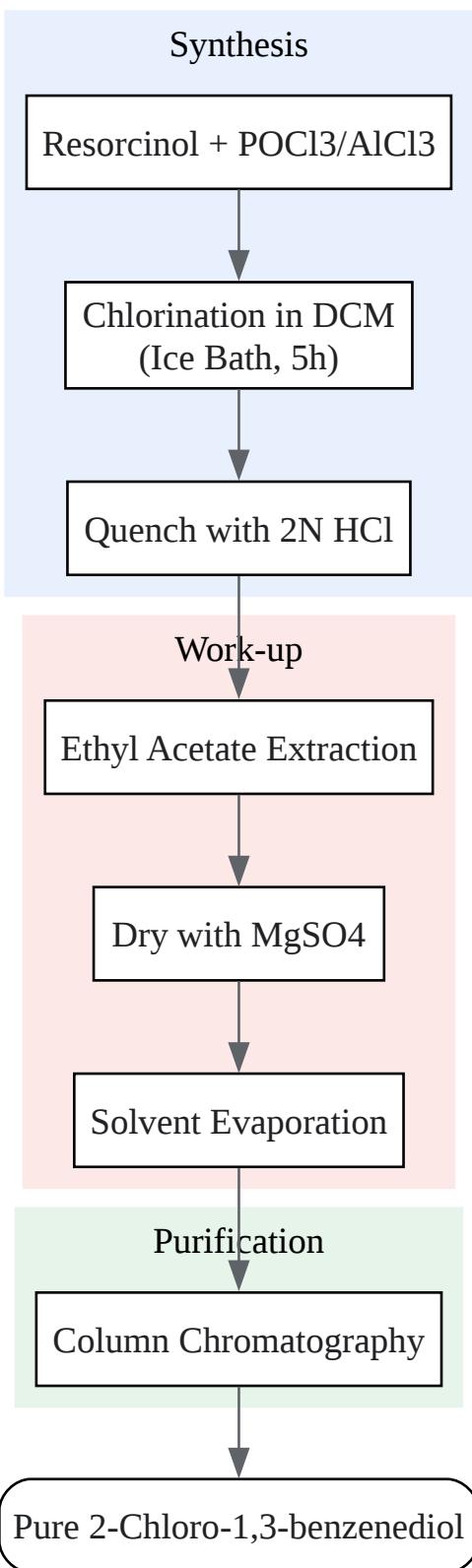
- In a dry round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (2.6 g, 20 mmol) and resorcinol (1.1 g, 10 mmol) in 30 mL of dichloromethane.[\[1\]](#)
- Cool the mixture in an ice bath.
- Slowly add phosphorus oxychloride (0.72 mL, 10 mmol) to the suspension using a syringe over approximately 90 minutes, maintaining the temperature at 0°C.[\[1\]](#)
- After the addition is complete, allow the reaction to stir for an additional 5 hours.[\[1\]](#)
- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (97:3).[\[1\]](#)
- Upon completion, carefully quench the reaction by adding 15 mL of 2N hydrochloric acid while cooling in an ice bath.

- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

## Purification

The crude product is typically a pale yellow solid and can be purified by one of the following methods:

- Column Chromatography: Using a silica gel column with an eluent system such as dichloromethane:methanol (e.g., 97:1.5) is an effective method to isolate the pure product.[1]
- Recrystallization: Recrystallization from a suitable solvent system can also be employed to obtain high-purity 2-chloro-1,3-benzenediol.



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Caption: General workflow for synthesis and purification.

## Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 2-chloro-1,3-benzenediol.

Hazard Class	GHS Statement(s)
Acute Toxicity, Oral	H302: Harmful if swallowed[2]
Skin Corrosion/Irritation	H315: Causes skin irritation[2][7]
Serious Eye Damage/Irritation	H318: Causes serious eye damage[2][7]
Specific Target Organ Toxicity	H335: May cause respiratory irritation[2][7]

### Handling and Storage:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7][8]
- Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust.[7][8]
- Storage: Store in a well-ventilated place and keep the container tightly closed. Store locked up.[7][8]
- Incompatible Materials: Avoid contact with strong oxidizing agents.[9]

### First Aid Measures:

- If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]
- If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[8]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]
- If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

## Applications in Research and Development

2-Chloro-1,3-benzenediol is primarily used as a building block in organic synthesis. Its applications include:

- **Pharmaceutical Synthesis:** It serves as an intermediate in the creation of more complex active pharmaceutical ingredients (APIs).<sup>[6]</sup>
- **Dye Manufacturing:** The activated aromatic ring makes it a suitable precursor for various dyes.<sup>[1]</sup>
- **Agrochemicals:** It can be a starting material for the synthesis of certain pesticides and herbicides.

## Conclusion

2-Chloro-1,3-benzenediol is a valuable and versatile chemical intermediate. A thorough understanding of its physical properties, chemical reactivity, and safe handling procedures is essential for its effective and safe utilization in research and manufacturing. The synthetic protocols provided herein offer a solid foundation for its preparation, while the safety data underscores the importance of appropriate laboratory practices.

## References

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